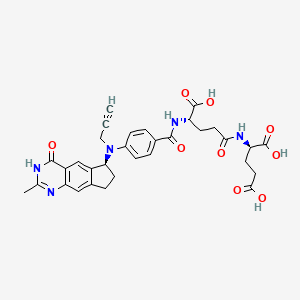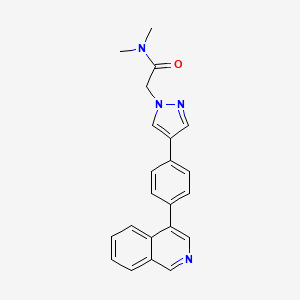
Biotin-PEG3-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent. It is primarily used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes. The hydrazine moiety in this compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This compound combines the high specificity of biotin with the chemical reactivity of hydrazide, making it a valuable tool in various biochemical applications.
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-Hydrazide reacts with aldehydes at pH 4 to 6 . This property allows it to be used to label glycoproteins and other carbohydrate-containing compounds that have oxidizable sugars or aldehydes . It can also be used to biotinylate carboxyl groups .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the hydrazine moiety with an aldehyde to form semi-permanent hydrazone bonds . This allows it to attach to biomolecules containing aldehyde groups, such as oxidized sugars and glycoproteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are not specified in the available literature. It is soluble in DMSO and has limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-hydrazide involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The process typically includes the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with a PEG spacer.
- Introduction of the hydrazide group to the PEG spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Substitution: The hydrazide group can react with aldehydes to form hydrazone bonds.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biotin-PEG3-hydrazide has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of various molecules, facilitating their detection and purification.
Biology: Employed in labeling glycoproteins and other carbohydrate-containing compounds for studying cellular processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial applications .
Mechanism of Action
Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazine moiety reacts with aldehydes to form these bonds, which are semi-permanent and stable under physiological conditions. This mechanism allows for the specific labeling of glycoproteins and other carbohydrate-containing compounds .
Comparison with Similar Compounds
Biotin-PEG4-hydrazide: Similar to Biotin-PEG3-hydrazide but with a longer PEG spacer, providing increased hydrophilicity.
Biotin-PEG2-hydrazide: Has a shorter PEG spacer, which may affect its solubility and reactivity.
Uniqueness: this compound is unique due to its optimal PEG spacer length, which balances hydrophilicity and reactivity. This makes it particularly suitable for a wide range of biotinylation applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSZDYSRRYIJV-MPGHIAIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)


![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)




![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)

